molecular formula C18H24ClN7O B12212451 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine

4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine

Cat. No.: B12212451
M. Wt: 389.9 g/mol
InChI Key: RVDZMZPRZGZUKE-UHFFFAOYSA-N
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Description

4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine is an organic compound that belongs to the class of n-arylpiperazines. These compounds are characterized by the presence of a piperazine ring where the nitrogen atom carries an aryl group.

Preparation Methods

The synthesis of 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to around 70-80°C to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors targeted .

Comparison with Similar Compounds

Similar compounds include other n-arylpiperazines and triazine derivatives. Some examples are:

These compounds share structural similarities but may differ in their specific biological activities and applications

Properties

Molecular Formula

C18H24ClN7O

Molecular Weight

389.9 g/mol

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H24ClN7O/c19-14-2-1-3-15(12-14)25-6-4-24(5-7-25)13-16-21-17(20)23-18(22-16)26-8-10-27-11-9-26/h1-3,12H,4-11,13H2,(H2,20,21,22,23)

InChI Key

RVDZMZPRZGZUKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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